Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Vue d'ensemble

Description

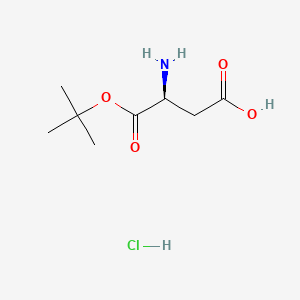

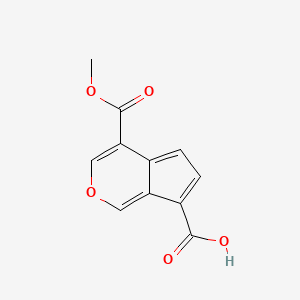

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a chemical compound with the molecular formula C12H11F3O3 . It has an average mass of 260.209 Da and a monoisotopic mass of 260.066040 Da . It is used as a substrate in various enzymatic reactions .

Synthesis Analysis

The synthesis of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate involves a multi-enzyme cascade using transaminase (TA), esterase, aldehyde reductase (AHR), and formate dehydrogenase (FDH), using benzylamine as an amino donor . A panel of 16 TAs was screened using this compound as a substrate . TA from Roseomonas deserti (TARO) was found to be the most suitable, showing the highest activity towards benzylamine (~70%) .Molecular Structure Analysis

The molecular structure of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is represented by the formula C12H11F3O3 . It has an average mass of 260.209 Da and a monoisotopic mass of 260.066040 Da .Chemical Reactions Analysis

In a cascade system, Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is converted by esterase from Pseudomonas stutzeri (EstPS) to the respective β-keto acid . This is subsequently converted by the first TA to sitagliptin intermediate using (S)-α-MBA as an amino donor . The acetophenone formed in the reaction is recycled by the second TA to (S)-α-MBA .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate are represented by its molecular formula C12H11F3O3 . It has an average mass of 260.209 Da and a monoisotopic mass of 260.066040 Da .Applications De Recherche Scientifique

Synthesis of Tetrahydropyrimidine Derivatives

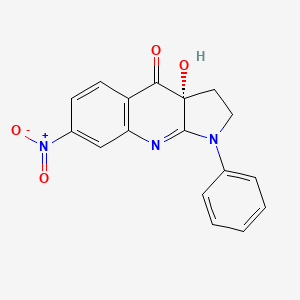

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is used in the synthesis of ethyl-6-methyl-2-oxo-4-(3-(2,4,5-trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate . This compound has been studied for its unique optical characteristics and potential antibacterial capabilities .

Multi-Enzymatic Cascade System

This compound is used as a substrate in a multi-enzyme cascade system for the synthesis of the industrially important compound sitagliptin intermediate . The system uses transaminase (TA), esterase, aldehyde reductase (AHR), and formate dehydrogenase (FDH), with benzylamine as an amino donor .

Drug Development

The compound’s drug-like properties may be considered in future drug development . Toxicological predictions show that the molecule is less harmful, and its in-silico properties are significant .

Optical Band Gap Study

The compound is used to study the optical band gap between valence and conduction bands and the electrostatic potential of the molecule .

Hydrogen Bonding Study

The compound is used to study the existence of two intramolecular hydrogen bonding .

Antibacterial Study

The compound is used to theoretically assess the antibacterial capabilities of the chemical . Staphylococcus aureus is more efficient against Bacillus subtilis in terms of antibacterial activity .

Orientations Futures

The future directions of research on Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate could involve exploring its potential applications in the synthesis of pharmaceuticals and other industrially important chemicals . Biocatalysis is continuing to be of key importance and relevance for the functioning of natural as well as anthropogenic bioprocesses . The favorable features of biocatalytic processes, such as safety, health, environmental sustainability, high selectivity, and resource efficiency, are attracting increasing attention .

Propriétés

IUPAC Name |

ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c1-2-18-12(17)5-8(16)3-7-4-10(14)11(15)6-9(7)13/h4,6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPYOCIWVYDFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC(=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What is the significance of using benzylamine as an amino donor in the synthesis of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate?

A1: The research highlights the advantage of using benzylamine as a cost-effective alternative to other amino donors in the multi-enzymatic cascade synthesis of the Sitagliptin intermediate, Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate [, ]. Traditionally, more expensive amino donors might be employed for this reaction. Utilizing benzylamine presents a potential cost reduction in the industrial production of Sitagliptin.

Q2: How does the multi-enzyme cascade system address the inhibitory effect of benzaldehyde, a byproduct of the reaction?

A2: The research demonstrates that benzaldehyde, a byproduct generated when benzylamine is used as an amino donor, can inhibit the transaminase enzyme crucial for the synthesis []. To circumvent this, the researchers incorporated aldehyde reductase (AHR) from Synechocystis sp. and formate dehydrogenase (FDH) from Pseudomonas sp. into the system. These enzymes effectively convert benzaldehyde to benzyl alcohol, mitigating its inhibitory effect and ensuring the reaction proceeds efficiently.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Formaldehyde, polymer with 4,4/'-(1-methylethylidene)bis[phenol], 2,2/'-[(1-methylethylidene) bis(4,](/img/no-structure.png)

![(3R,8AS)-3-Methoxyhexahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B591263.png)